molecular formula C15H18N4O3 B2998586 N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide CAS No. 898349-86-5

N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide

Cat. No. B2998586
M. Wt: 302.334
InChI Key: SWRUHROTJOIPKH-UHFFFAOYSA-N
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Description

N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of compounds known as oxamides and has shown promising results in preclinical studies.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

A significant body of research focuses on the medicinal chemistry of morpholine derivatives, revealing a range of biological activities. These include sympathomimetic, analgesic, drug metabolizing enzyme modulating abilities, antioxidant potential, anti-inflammatory, and anti-dyslipidemic properties. The design of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines showcases the synthesis strategy, where the intermediate hydroxyaminoketone spontaneously cyclizes to form the tetrahydro-1,4-oxazine ring. The biological activities observed are promising, with potential applications in treating conditions related to inflammation, dyslipidemia, and oxidative stress, among others (Rekka & Kourounakis, 2010).

Antimicrobial Activities

Research into Mannich base derivatives of morpholine, such as 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, has demonstrated notable antibacterial and antifungal activities. This suggests that morpholine derivatives can be potent antimicrobial agents, providing a basis for further investigation into their use as treatments for infections caused by bacteria and fungi. The compound 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide, in particular, showed high antibacterial activity against Streptococcus epidermidis, highlighting the potential for targeted antimicrobial therapy (Idhayadhulla et al., 2014).

DNA-Binding and Cytotoxic Activities

The investigation into N-(5-chloro-2-hydroxyphenyl)-N′-[3-(2-hydroxyethylamino)propyl]oxamide and its dicopper(II) complex has provided insights into their DNA-binding properties and cytotoxic activities. These studies suggest that such compounds can interact with DNA through intercalation, which correlates with their anticancer activities. This opens avenues for developing novel anticancer agents based on morpholine derivatives, potentially offering new therapies for cancer treatment (Cui et al., 2011).

Antifungal Agents

Exploration of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as broad-spectrum antifungal agents effective against Candida and Aspergillus species. The optimization for plasmatic stability, while retaining in vitro antifungal activity, highlights the therapeutic potential of these compounds in treating fungal infections. The findings underscore the importance of structural modifications in enhancing the efficacy and stability of morpholine-based antifungal agents (Bardiot et al., 2015).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c16-11-12-3-1-2-4-13(12)18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUHROTJOIPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide

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